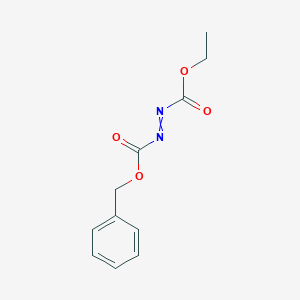

Benzyl N-ethoxycarbonyliminocarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-ethoxycarbonyliminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJYLQGWZBDKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl N-ethoxycarbonyliminocarbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl N-ethoxycarbonyliminocarbamate

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a compound more systematically named O-benzyl N-(ethoxycarbonyl)isourea. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of substituted iminocarbamates and their isourea tautomers is of significant interest in medicinal chemistry due to their potential as bioisosteres of ureas and thioureas, with applications in drug design and as intermediates in the synthesis of heterocyclic compounds. This guide outlines a two-step synthetic route to this compound, commencing with the preparation of a key intermediate, ethyl N-cyanocarbamate.

Proposed Synthesis Pathway

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of Ethyl N-cyanocarbamate. This step involves the reaction of cyanamide with ethyl chloroformate in an aqueous alkaline solution.

-

Step 2: Synthesis of this compound. This step involves the acid-catalyzed reaction of ethyl N-cyanocarbamate with benzyl alcohol, following the principles of the Pinner reaction to form the target O-benzyl isourea derivative.[1][2]

The overall logical workflow for the synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl N-cyanocarbamate

This procedure is adapted from the methodology described in patent CN111825571A.[3]

Reactants and Reagents:

-

30% aqueous solution of cyanamide

-

Ethyl chloroformate

-

30-50% aqueous solution of sodium hydroxide

Procedure:

-

To a 1000 mL reaction flask equipped with a mechanical stirrer and a thermometer, add 140 g (1 mol) of a 30% cyanamide solution and 114 g (1.05 mol) of ethyl chloroformate.[3]

-

Begin stirring and maintain the internal temperature of the reaction mixture between 10-30 °C.

-

Slowly add a 30% sodium hydroxide solution dropwise to the reaction mixture until the pH reaches a value between 6.0 and 8.0.[3]

-

After the addition of the sodium hydroxide solution is complete, heat the reaction mixture to 30-50 °C and maintain this temperature for 2-3 hours.[3]

-

Upon completion of the reaction, the aqueous solution of ethyl N-cyanocarbamate is typically used directly in the subsequent step. Alternatively, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and purified by distillation or crystallization after drying the organic phase.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Molar Ratio (Cyanamide:Ethyl Chloroformate) | 1 : 1.0-1.1 | [3] |

| Reaction Temperature | 10-50 °C | [3] |

| Reaction Time | 2-3 hours | [3] |

| pH of Reaction | 6.0-8.0 | [3] |

Physical Properties of Ethyl N-cyanocarbamate:

| Property | Value | Reference |

| Molecular Formula | C4H6N2O2 | [4] |

| Molecular Weight | 114.10 g/mol | [4] |

| Exact Mass | 114.042927438 g/mol | [4] |

| Topological Polar Surface Area | 62.1 Ų | [4] |

Step 2: Synthesis of this compound (O-benzyl N-(ethoxycarbonyl)isourea)

This proposed experimental protocol is based on the general principles of the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2][5]

Reactants and Reagents:

-

Ethyl N-cyanocarbamate (from Step 1)

-

Benzyl alcohol

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous acid catalyst (e.g., gaseous hydrogen chloride, or a Lewis acid such as trimethylsilyl triflate)

Procedure:

-

Dissolve ethyl N-cyanocarbamate (1 equivalent) and benzyl alcohol (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction vessel equipped with a stirring mechanism and protected from atmospheric moisture.

-

Cool the mixture to 0 °C in an ice bath.

-

Introduce the anhydrous acid catalyst. If using gaseous HCl, bubble it through the solution until saturation. If using a Lewis acid like trimethylsilyl triflate, add it dropwise. Low temperatures are crucial to prevent the decomposition of the intermediate Pinner salt.[1]

-

Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours, monitoring the progress by a suitable technique (e.g., TLC or NMR).

-

Upon completion of the reaction, the resulting imino ester salt (Pinner salt) is carefully neutralized. This is typically achieved by adding a weak base (e.g., a saturated aqueous solution of sodium bicarbonate) to the reaction mixture.

-

The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Visualization of the Synthesis Pathway

The chemical reaction pathway for the synthesis of this compound is illustrated in the following diagram.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Carbamate

Abstract: This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Benzyl Carbamate. It is intended for researchers, scientists, and professionals in the field of drug development. This guide includes detailed experimental protocols and data presented in a clear, tabular format. Visual representations of key processes are provided using Graphviz diagrams to facilitate understanding.

Note on Nomenclature: The initial topic requested was "Benzyl N-ethoxycarbonyliminocarbamate." However, extensive database searches did not yield a chemical entity with this specific name. The search results consistently identified "Benzyl Carbamate" as the most relevant and commonly known compound. Therefore, this guide focuses on the well-documented properties and protocols for Benzyl Carbamate (CAS 621-84-1).

Introduction

Benzyl carbamate (C₆H₅CH₂OC(O)NH₂) is an organic compound that serves as a vital building block in organic synthesis, particularly in the protection of amino groups.[1] It is the ester of carbamic acid and benzyl alcohol.[1] Functionally, the benzyl carbamate group is known as the benzyloxycarbonyl (Cbz or Z) protecting group, which is widely employed in peptide synthesis and the preparation of primary amines.[1][2] Its stability under a range of conditions and the ability to be deprotected under mild acidic or hydrogenolysis conditions make it a versatile tool for synthetic chemists. This guide details its fundamental physicochemical characteristics, methods of preparation, and analytical procedures.

Physicochemical Properties

The key physicochemical properties of Benzyl Carbamate are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value | Source |

| IUPAC Name | Benzyl carbamate | [1] |

| CAS Number | 621-84-1 | [3] |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | White to off-white flakes or powder | [2][3] |

| Melting Point | 86-89 °C | [3] |

| Boiling Point | 273.17 °C (estimate) | [4] |

| Solubility | Moderately soluble in water; Soluble in organic solvents like chloroform and methanol.[1][4] | |

| Density | 1.2023 g/cm³ (estimate) | [4] |

| pKa | 13.42 ± 0.50 (Predicted) | [4] |

| InChI Key | PUJDIJCNWFYVJX-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Benzyl Carbamate are crucial for its application in research and development.

The most common method for the preparation of Benzyl Carbamate is the reaction of benzyl chloroformate with ammonia.[2]

Procedure:

-

In a well-ventilated fume hood, prepare a vessel containing cold ammonia water (e.g., 5 times the volume of the benzyl chloroformate to be used).

-

While vigorously stirring the ammonia solution, slowly add benzyl chloroformate dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes.

-

A precipitate of Benzyl Carbamate will form. Collect the solid product by filtration.

-

Wash the collected precipitate with cold water to remove any unreacted ammonia and salts.

-

Dry the purified product, for instance, in a vacuum desiccator, to obtain the final Benzyl Carbamate.[2]

For obtaining high-purity Benzyl Carbamate, recrystallization is a standard procedure.

Procedure:

-

Dissolve the crude Benzyl Carbamate in a minimal amount of a suitable hot solvent, such as toluene.

-

If the solution is colored, activated carbon can be added to adsorb impurities.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

The identity and purity of synthesized Benzyl Carbamate can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in Benzyl Carbamate, such as the N-H, C=O, and C-O stretches.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to Benzyl Carbamate.

References

spectroscopic data for Benzyl N-ethoxycarbonyliminocarbamate (NMR, IR, MS)

Disclaimer: The spectroscopic data for the compound "Benzyl N-ethoxycarbonyliminocarbamate" as named is not available in standard chemical databases. The name itself is ambiguous and does not correspond to a common chemical structure. This guide provides a comprehensive analysis of a closely related and structurally significant compound: Benzyl Carbamate . The data presented here serves as a valuable reference for understanding the spectroscopic properties of the benzyl carbamate functional group.

Introduction

Benzyl carbamate (C₆H₅CH₂OC(O)NH₂) is an organic compound that serves as a key intermediate and protecting group in organic synthesis, particularly in peptide chemistry. An in-depth understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl carbamate, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for benzyl carbamate.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Benzyl Carbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.56 - 7.54 | Doublet | 2H | Aromatic (ortho-H) |

| 7.46 - 7.39 | Multiplet | 3H | Aromatic (meta- & para-H) |

| 5.11 | Singlet | 2H | -CH₂- |

| 4.91 | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Carbamate

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C=O (Carbamate) |

| 138.9 | Aromatic (Quaternary C) |

| 128.6 | Aromatic (CH) |

| 127.5 | Aromatic (CH) |

| 127.3 | Aromatic (CH) |

| 67.4 | -CH₂- |

Note: The availability of experimental ¹³C NMR data for the specific isomer Benzyl N-(ethoxycarbonyl)carbamate is limited in the provided search results. The data for the parent compound, Benzyl Carbamate, is more readily available and is presented here as a reference.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Benzyl Carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3422-3332 | Strong, Broad | N-H Stretch (-NH₂)[1] |

| 1694 | Strong | C=O Stretch (Carbamate)[1] |

| 1610 | Medium | N-H Bend (-NH₂)[1] |

| 1346 | Medium | C-N Stretch[1] |

| 1068 | Medium | C-O Stretch[1] |

Sample Preparation: KBr pellet[1]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for Benzyl Carbamate

| m/z | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [C₇H₈O]⁺ |

| 107 | High | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 79 | High | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the solid benzyl carbamate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for all carbon atoms.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

-

Sample Preparation (KBr Pellet Method): A small amount of benzyl carbamate (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like benzyl carbamate can be visualized as follows:

References

An In-depth Technical Guide on the Solubility and Stability of Benzyl Carbamate

Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield any information for a compound named "Benzyl N-ethoxycarbonyliminocarbamate." This suggests that the name is likely non-standard, refers to a hypothetical compound, or is a misnomer. This guide will instead provide a comprehensive overview of the solubility and stability of a closely related and well-characterized compound: Benzyl Carbamate . The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Benzyl Carbamate

Benzyl carbamate (Cbz-NH2) is an organic compound with the chemical formula C₆H₅CH₂OC(O)NH₂.[1] It is the ester of carbamic acid and benzyl alcohol and presents as a white solid.[1][2] In organic synthesis, it is frequently utilized as a protected form of ammonia, particularly in the synthesis of primary amines.[1] The benzyloxycarbonyl (Cbz or Z) group is a common amine-protecting group in peptide synthesis.[3][4] Understanding the solubility and stability of this compound is crucial for its application in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl Carbamate is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to off-white solid/flakes | [3][] |

| Melting Point | 86-89 °C | [] |

| Boiling Point | 318.7 °C at 760 mmHg (estimated) | [] |

| Density | ~1.17-1.20 g/cm³ | [][6] |

Solubility Profile

Benzyl carbamate is described as being soluble in various organic solvents and moderately soluble in water.[1] The presence of the polar carbamate group allows for hydrogen bonding, contributing to its slight aqueous solubility, while the benzyl group imparts significant nonpolar character, leading to good solubility in organic media.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Reference(s) |

| Water | Moderately soluble; 68.02 g/L | 37 °C | [1][3] |

| Chloroform | Soluble | Not specified | [][7] |

| Methanol | Soluble | Not specified | [][7] |

| N,N-Dimethylformamide (DMF) | Soluble | Not specified | [7] |

| Dichloromethane (DCM) | Soluble | Not specified | [7] |

| Benzene | Moderately soluble | Not specified | [3][7] |

Factors Influencing Solubility

-

Polarity: The "like dissolves like" principle is applicable. Benzyl carbamate's solubility is highest in polar aprotic and protic organic solvents that can interact with both its polar carbamate moiety and nonpolar benzyl group.

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

-

pH: The carbamate group is largely neutral and does not have a readily ionizable proton, so its solubility is not expected to change significantly within a typical aqueous pH range.

Stability Profile

Carbamates are generally considered to be chemically and proteolytically stable functional groups, which is why they are often used as isosteres for amide bonds in drug design.[2][8] Their stability is attributed to the resonance between the amide and ester functionalities.[8]

General Stability Characteristics

-

Thermal Stability: Benzyl carbamate is a solid with a relatively high melting point, indicating good thermal stability under standard conditions.

-

Hydrolytic Stability: Carbamates are more stable to hydrolysis than esters but can be cleaved under strong acidic or basic conditions.[2] The hydrolysis of N-monosubstituted carbamates under basic conditions can proceed through the formation of an isocyanate intermediate.[8]

-

Photostability: While no specific photostability studies for benzyl carbamate were found, aromatic compounds can be susceptible to degradation upon exposure to UV light. Photostability testing is recommended for formulations intended for light exposure.

-

Oxidative Stability: The benzylic position can be susceptible to oxidation.[9] However, the carbamate group itself is relatively stable to oxidation.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in an aqueous medium.

-

Preparation: Add an excess amount of benzyl carbamate to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known volume of the clear supernatant. Analyze the concentration of benzyl carbamate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Stability Testing Protocol (ICH Guideline Approach)

Stability studies are essential to determine the shelf-life of a substance and identify potential degradation products.[10][11]

-

Sample Preparation: Prepare samples of benzyl carbamate, both as a solid and in relevant solutions.

-

Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[12]

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).[12]

-

Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC) to quantify the amount of benzyl carbamate remaining and to detect and quantify any degradation products.

-

Forced Degradation: To understand potential degradation pathways, subject the compound to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[13]

Visualizations

Caption: Workflow for determining compound solubility.

Caption: Overview of a typical stability testing program.

Conclusion

Benzyl carbamate is a stable solid with moderate solubility in water and good solubility in a range of organic solvents. Its stability profile is characteristic of carbamates, showing resilience to hydrolysis under neutral conditions but susceptibility to degradation under harsh acidic or basic conditions. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the solubility and stability of benzyl carbamate and related compounds in specific formulations and environments.

References

- 1. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 4. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl | Definition, Example, Illustration, and Scope [curlyarrows.com]

- 10. japsonline.com [japsonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Theoretical Studies on N-Ethoxycarbonyliminocarbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethoxycarbonyliminocarbamate derivatives represent a unique class of organic compounds characterized by a central N,N'-dicarbonyl amine moiety. This guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of these molecules. Leveraging data from structurally related compounds, this document outlines methodologies for conformational analysis, electronic structure elucidation, and reactivity prediction. Detailed computational protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

The N-ethoxycarbonyliminocarbamate core, featuring an amine substituted with two ethoxycarbonyl groups, presents interesting structural and electronic properties. The presence of two carbonyl groups attached to a central nitrogen atom leads to a planar or near-planar geometry and significant electron delocalization. These characteristics are expected to influence the molecule's reactivity, conformational preferences, and intermolecular interactions. While specific experimental or theoretical studies on this exact class of derivatives are not extensively documented in publicly available literature, a wealth of information on related carbamate and diacylamine structures allows for the formulation of robust theoretical models and predictive studies. This guide aims to provide the foundational knowledge and computational protocols to investigate these derivatives.

Molecular Structure and Theoretical Framework

The central structural feature of an N-ethoxycarbonyliminocarbamate is the diacylamine (or imide) linkage. Based on crystal structure data of the related O-ethyl N-(ethoxycarbonyl)thiocarbamate, key geometric parameters for the N-ethoxycarbonyliminocarbamate core can be predicted.

Predicted Molecular Geometry

Computational modeling, initiated from geometries derived from analogous crystal structures, can provide detailed insights into the three-dimensional arrangement of these derivatives. Key predicted structural parameters are summarized in Table 1.

| Parameter | Predicted Value | Basis of Prediction |

| C-N-C Bond Angle | ~120° | Planarity of the imide group |

| N-C=O Bond Length | ~1.38 Å | Amide resonance |

| C=O Bond Length | ~1.22 Å | Standard carbonyl bond |

| Rotational Barrier (C-N) | 10-15 kcal/mol | Delocalization of nitrogen lone pair |

Table 1: Predicted Geometric and Energetic Parameters for the N-Ethoxycarbonyliminocarbamate Core.

Experimental and Computational Protocols

This section details the recommended computational methodologies for the theoretical study of N-ethoxycarbonyliminocarbamate derivatives.

Computational Chemistry Protocol

Density Functional Theory (DFT) is the recommended method for studying the electronic structure and reactivity of these compounds.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

-

Geometry Optimization:

-

Functional: B3LYP or ωB97X-D

-

Basis Set: 6-311+G(d,p)

-

Solvation Model: Polarizable Continuum Model (PCM) or SMD, using a solvent appropriate for the intended application (e.g., water for biological systems, dichloromethane for organic reactions).

-

-

Frequency Analysis:

-

To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

To calculate thermodynamic properties (enthalpy, Gibbs free energy).

-

-

Conformational Analysis:

-

Perform a potential energy surface scan by systematically rotating the C-N bonds to identify stable conformers.

-

For each identified minimum, perform a full geometry optimization and frequency calculation.

-

-

Electronic Structure Analysis:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, orbital interactions, and the nature of the amide resonance.

-

Frontier Molecular Orbital (FMO) Analysis: To predict reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating susceptibility to electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) indicating susceptibility to nucleophilic attack.

-

Caption: Computational workflow for theoretical studies.

Synthesis and Reactivity

Proposed Synthesis

A potential route involves the N-acylation of an existing carbamate. This could be achieved by reacting ethyl carbamate with ethyl chloroformate under basic conditions.

Caption: Proposed synthesis of N-ethoxycarbonyliminocarbamates.

Predicted Reactivity

The reactivity of N-ethoxycarbonyliminocarbamate derivatives is expected to be dominated by the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack. The stability of the carbamate groups will be a key factor in their utility.

Hydrolytic Stability: Carbamates generally exhibit good hydrolytic stability. However, the presence of two electron-withdrawing groups on the central nitrogen may enhance the susceptibility of the carbonyl carbons to nucleophilic attack, including hydrolysis. Theoretical studies can model the reaction pathway for hydrolysis to predict the activation energy and, therefore, the kinetic stability.

Reaction with Nucleophiles: The carbonyl carbons are expected to be the primary sites for nucleophilic attack. The reaction mechanism can be investigated computationally by modeling the approach of a nucleophile and locating the transition state for the addition reaction.

Signaling Pathways and Biological Interactions

Carbamate-containing molecules are prevalent in pharmaceuticals, often acting as inhibitors of enzymes such as acetylcholinesterase. The N-ethoxycarbonyliminocarbamate moiety, with its specific stereoelectronic properties, could be explored for its potential to interact with biological targets.

Caption: Potential biological interaction pathway.

Molecular docking studies, followed by molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of these derivatives with various protein targets.

Conclusion

While direct experimental data on N-ethoxycarbonyliminocarbamate derivatives is scarce, this guide provides a comprehensive framework for their theoretical investigation. By applying the detailed computational protocols, researchers can predict the structural, electronic, and reactive properties of this novel class of compounds. The insights gained from such studies will be invaluable for guiding synthetic efforts and exploring their potential applications in drug design and materials science. The provided workflows and predicted data serve as a starting point for in-depth computational and subsequent experimental exploration.

discovery and history of carbamate compounds in organic synthesis

An In-depth Technical Guide to the Discovery and History of Carbamate Compounds in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group, an amide-ester hybrid, holds a position of profound importance in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique stability and reactivity have been harnessed for a wide range of applications, from its pivotal role as a protecting group in peptide synthesis to its incorporation as a key structural motif in pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive exploration of the discovery and historical development of carbamate compounds. It traces their origins from naturally occurring alkaloids to the landmark development of essential amine-protecting groups like Cbz, Boc, and Fmoc. The guide details classical and modern synthetic methodologies, presents key historical data in a structured format, and offers detailed experimental protocols for seminal reactions, providing a thorough resource for professionals in the chemical and pharmaceutical sciences.

Introduction to Carbamates

Organic carbamates, also known as urethanes, are a class of compounds sharing the functional group R₂NC(O)OR'.[4] Structurally, they can be considered hybrids of an amide and an ester, and this combination imparts a unique set of properties. The delocalization of the nitrogen lone pair into the carbonyl group results in a planar and rigid structure with good chemical and proteolytic stability, making it an effective peptide bond surrogate in drug design.[1][2] Carbamates are central to many areas of chemistry; they form the repeating linkage in polyurethane polymers, are the active components in numerous insecticides and herbicides, and, most critically for organic synthesis, serve as one of the most important classes of protecting groups for amines.[3][4][5]

Early History and Foundational Discoveries

The history of carbamates begins not in the laboratory, but in nature. In the 19th century, European explorers in West Africa observed the use of the Calabar bean (Physostigma venenosum) in tribal rituals.[2][6] In 1864, Jobst and Hesse successfully isolated the active alkaloid, physostigmine, which was identified as a methylcarbamate ester.[2][6] This discovery marked the first identification of the carbamate moiety in a biologically active natural product.

The first synthetic explorations into carbamate chemistry were intertwined with the development of rearrangement reactions. The Hofmann rearrangement, which converts primary amides into amines with one fewer carbon atom, and the Curtius rearrangement, involving the thermal decomposition of acyl azides, both proceed through a key isocyanate intermediate.[1][3][7] Trapping this isocyanate with an alcohol provides a direct route to carbamates, and these reactions represented the earliest reliable methods for their synthesis.[4]

The commercial use of synthetic carbamates began to expand in the 1930s with their development as fungicides.[6] This culminated in the introduction of the insecticide carbaryl in 1958 by Union Carbide, which became one of the most widely used insecticides for decades.[8]

The Revolution in Peptide Synthesis: Carbamate Protecting Groups

The most significant impact of carbamates on organic synthesis was their application as protecting groups for amines.[9][10] The high nucleophilicity and basicity of amines necessitate their protection during complex syntheses. Carbamates proved ideal for this purpose, as they neutralize the amine's reactivity and can be removed under specific and often mild conditions.[5][9]

The Carboxybenzyl (Cbz) Group

In 1932, Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) group, a landmark development that revolutionized peptide synthesis. The Cbz group is installed using benzyl chloroformate and is stable to a wide range of conditions. Its key innovation was its clean removal by catalytic hydrogenation, which liberates the free amine, toluene, and carbon dioxide, leaving no harmful residues.

The tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group was developed to provide an orthogonal protecting group strategy. Unlike the Cbz group, the Boc group is stable to hydrogenation but is labile to strong acids, such as trifluoroacetic acid (TFA).[10] This difference allows for the selective deprotection of Boc-protected amines in the presence of Cbz-protected ones, a critical requirement for the synthesis of complex peptides.[9]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The development of solid-phase peptide synthesis created a need for a protecting group that could be removed under non-acidic conditions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group met this need perfectly. It is stable to acid and hydrogenation but is cleaved readily by treatment with a mild base, typically a secondary amine like piperidine.[10][11] The orthogonality of the Boc, Cbz, and Fmoc groups remains the foundation of modern peptide and complex molecule synthesis.[10]

Evolution of Synthetic Methodologies

Classical Synthetic Routes

Historically, the synthesis of carbamates relied on a few core methods, many of which involved hazardous reagents:

-

From Isocyanates: The reaction of an isocyanate with an alcohol is a highly efficient method for forming carbamates.[3][12] However, the high toxicity of isocyanates is a significant drawback.[13]

-

From Chloroformates: The reaction of an amine with an alkyl chloroformate is another common method, though it generates stoichiometric amounts of HCl waste.[12][13]

-

Rearrangement Reactions: As mentioned, the Hofmann and Curtius rearrangements provide routes to carbamates via in-situ generation of isocyanates.[1][7]

Modern & Greener Approaches

Driven by safety and sustainability concerns, modern research has focused on developing safer and more efficient methods for carbamate synthesis. A major area of focus has been the utilization of carbon dioxide (CO₂) as a C1 building block.[13] One prominent method involves the three-component coupling of an amine, CO₂, and an alkyl halide, often in the presence of a base like cesium carbonate.[3][12][13] This approach avoids the need for toxic reagents like phosgene or isocyanates.

Data Presentation

Table 1: Timeline of Key Discoveries in Carbamate Chemistry

| Year | Discovery / Development | Key Figure(s) | Significance |

| 1864 | Isolation of physostigmine, a natural carbamate | Jobst & Hesse | First identification of a biologically active carbamate.[2][6] |

| 1932 | Introduction of the Cbz protecting group | Bergmann & Zervas | Revolutionized peptide synthesis with the first widely used amine protecting group.[10] |

| 1950s | Development of the Boc protecting group | McKay & Albertson | Introduced an acid-labile protecting group, enabling orthogonal synthesis strategies. |

| 1958 | Commercial introduction of the insecticide Carbaryl | Union Carbide | Marked the widespread application of synthetic carbamates in agriculture.[8] |

| 1970s | Development of the Fmoc protecting group | Carpino & Han | Provided a base-labile protecting group essential for modern solid-phase synthesis. |

Table 2: Properties of Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Structure | Reagent for Introduction | Conditions for Removal |

| Carboxybenzyl | Cbz, Z | Bn-O-(C=O)- | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | tBu-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fm-CH₂-O-(C=O)- | Fmoc-Cl, Fmoc-OSu | Amine base (e.g., Piperidine) |

Key Experimental Protocols

Protocol for Boc Protection of an Amine

Reaction: Protection of Benzylamine with Di-tert-butyl dicarbonate.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dissolve in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. If an aqueous system was used, extract the product with a solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected benzylamine, which can be further purified by column chromatography if necessary.

Protocol for Cbz Protection of an Amine

Reaction: Protection of Glycine with Benzyl Chloroformate (Schotten-Baumann conditions).

Methodology:

-

Setup: Dissolve glycine (1.0 eq) in a 2M NaOH aqueous solution in an Erlenmeyer flask and cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and an equivalent amount of 2M NaOH solution simultaneously and dropwise from separate addition funnels. Maintain the temperature below 5 °C and ensure the pH of the solution remains alkaline (pH 8-9).

-

Reaction: After the addition is complete, remove the flask from the ice bath and continue to stir at room temperature for 1-2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Isolation: Carefully acidify the aqueous layer to pH 2 with cold 3M HCl while cooling in an ice bath. The N-Cbz protected glycine will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the pure product.

Mandatory Visualizations

Caption: A timeline of major milestones in carbamate chemistry.

Caption: The orthogonal deprotection strategy for key carbamate groups.

Caption: Common classical pathways for the synthesis of carbamates.

Conclusion

From the isolation of a natural toxin to the enabling of Nobel Prize-winning chemical synthesis, the journey of the carbamate functional group is a compelling narrative of scientific discovery and innovation. The development of carbamate-based protecting groups fundamentally altered the art of the possible in organic synthesis, particularly in the construction of complex peptides and pharmaceuticals. While classical synthetic methods were effective, they often relied on hazardous materials. The ongoing evolution towards safer, more sustainable synthetic routes, such as those utilizing carbon dioxide, ensures that carbamates will remain a cornerstone of organic and medicinal chemistry for the foreseeable future, continuing their legacy as a small but powerful tool in the chemist's arsenal.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbaryl - Wikipedia [en.wikipedia.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Iminocarbamate Functional Group: A Technical Guide to its Potential Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iminocarbamate functional group, characterized by the core structure R¹N=C(OR²)NR³R⁴, represents a unique and versatile scaffold in organic chemistry. Its combination of an imine and a carbamate moiety within a single functional group suggests a rich and varied reactivity profile, making it an intriguing target for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the potential reactivity of the iminocarbamate functional group, drawing upon established principles of related functionalities such as carbamates, imines, and enamides. This document outlines potential synthetic routes, explores key reaction classes, and presents detailed hypothetical experimental protocols and quantitative data to serve as a foundational resource for researchers in this emerging area.

Introduction to the Iminocarbamate Functional Group

The iminocarbamate functional group is an intriguing structural motif that merges the electronic properties of an imine (a carbon-nitrogen double bond) and a carbamate (a nitrogen atom attached to a carbonyl group, which is in turn bonded to an oxygen atom). This unique arrangement is anticipated to bestow a distinct reactivity profile, potentially differing from its constituent parts. The presence of the C=N double bond introduces a site of unsaturation susceptible to both nucleophilic and electrophilic attack, as well as participation in cycloaddition reactions. The adjacent carbamate functionality can modulate the electronic nature of the imine, influencing its reactivity and stability.

This guide will explore the potential reactivity of iminocarbamates, providing a theoretical framework and practical (though hypothetical, where specific literature is absent) examples for their synthesis and transformation.

Synthesis of Iminocarbamates

The synthesis of iminocarbamates can be approached through several plausible strategies, primarily by forming the imine bond from a suitable carbamate precursor or by constructing the carbamate moiety onto an existing imine framework.

From Carbamates via Oxidation and Condensation

One potential route involves the activation of a carbamate precursor followed by condensation with an amine. This could be achieved through an oxidative process or by conversion of the carbamate carbonyl to a more reactive species.

Hypothetical Experimental Protocol: Synthesis of O-Phenyl N-Phenyliminocarbamate

-

Step 1: Activation of Phenyl Carbamate. To a solution of phenyl carbamate (1.0 eq) in dichloromethane (DCM, 0.5 M) is added N-bromosuccinimide (NBS, 1.1 eq) at 0 °C. The reaction is stirred for 1 hour, allowing for the formation of an N-bromo carbamate intermediate.

-

Step 2: Imine Formation. Aniline (1.2 eq) and triethylamine (1.5 eq) are added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Step 3: Work-up and Purification. The reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-phenyl N-phenyliminocarbamate.

From Isocyanates and Alcohols

A versatile approach could involve the reaction of an isocyanate with an alcohol to form a carbamate, which is then converted to the iminocarbamate in situ or in a subsequent step.

Hypothetical Experimental Protocol: One-Pot Synthesis of O-Ethyl N-Benzyliminocarbamate

-

Step 1: Carbamate Formation. To a solution of benzyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is added a solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C. The reaction is stirred for 30 minutes.

-

Step 2: Imine Formation. A solution of a suitable amine (e.g., ammonia in ethanol, 2.0 eq) is added to the reaction mixture. The reaction is then treated with a mild oxidizing agent, such as manganese dioxide (MnO₂, 3.0 eq), and stirred at room temperature for 24 hours.

-

Step 3: Work-up and Purification. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Potential Reactivity of the Iminocarbamate Group

The reactivity of the iminocarbamate functional group is expected to be dictated by the interplay between the imine and carbamate moieties.

Nucleophilic Addition to the Imine Carbon

The carbon atom of the C=N double bond is electrophilic and should be susceptible to attack by nucleophiles. This reaction would lead to the formation of a tetrahedral intermediate, which can then be protonated to yield a substituted carbamate derivative.

Table 1: Hypothetical Quantitative Data for Nucleophilic Addition Reactions

| Entry | Nucleophile | Product | Hypothetical Yield (%) |

| 1 | Grignard Reagent (e.g., PhMgBr) | α-Substituted Amine | 75 |

| 2 | Organolithium Reagent (e.g., n-BuLi) | α-Substituted Amine | 80 |

| 3 | Cyanide (e.g., KCN) | α-Aminonitrile | 65 |

| 4 | Enolate | β-Amino Ketone | 70 |

Hypothetical Experimental Protocol: Reaction with a Grignard Reagent

-

To a solution of O-ethyl N-phenyliminocarbamate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the corresponding α-substituted amine.

Electrophilic Attack on the Imine Nitrogen

The nitrogen atom of the imine possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. This would result in the formation of an iminium ion, which can then be trapped by a nucleophile.

Cycloaddition Reactions

The C=N double bond of the iminocarbamate can potentially participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to various heterocyclic structures.

Table 2: Hypothetical Quantitative Data for Cycloaddition Reactions

| Entry | Reaction Type | Reactant | Product | Hypothetical Yield (%) |

| 1 | [4+2] Cycloaddition | Diene (e.g., Cyclopentadiene) | Tetrahydropyridine derivative | 60 |

| 2 | [3+2] Cycloaddition | Azide | Tetrazole derivative | 55 |

| 3 | [2+2] Cycloaddition | Ketene | Azetidinone derivative | 45 |

Hydrolysis and Stability

The stability of the iminocarbamate group towards hydrolysis is a critical parameter, particularly in the context of drug development. Hydrolysis would likely proceed via attack of water on the imine carbon, leading to the formation of a carbamate and an aldehyde or ketone. The rate of hydrolysis is expected to be pH-dependent.

Table 3: Hypothetical Hydrolysis Data

| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |

| 3 | 37 | 12 |

| 7 | 37 | 48 |

| 9 | 37 | 8 |

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: Nucleophilic Addition

Caption: General mechanism of nucleophilic addition to an iminocarbamate.

Experimental Workflow: Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of iminocarbamates.

Conclusion

The iminocarbamate functional group holds considerable promise as a versatile building block in organic synthesis. While direct experimental data remains limited in the public domain, this guide provides a robust theoretical framework for its potential reactivity based on the well-established chemistry of related functional groups. The exploration of its nucleophilic and electrophilic properties, participation in cycloaddition reactions, and stability profile will undoubtedly open new avenues in the design and synthesis of novel molecules with applications in pharmaceuticals and materials science. Further experimental investigation is warranted to fully elucidate the rich chemistry of this fascinating functional group.

A Comprehensive Guide to the Synthesis of N-Acyliminocarbamates

For Researchers, Scientists, and Drug Development Professionals

N-acyliminocarbamates, also known as α-alkoxycarbamates, are a class of organic compounds of significant interest in medicinal chemistry and drug development. Their unique structural features make them valuable as prodrugs, intermediates in the synthesis of complex nitrogen-containing molecules, and as moieties that can influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for N-acyliminocarbamates, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

Core Synthetic Strategies

The synthesis of N-acyliminocarbamates predominantly revolves around the formation of a C-N and a C-O bond at the same carbon atom, which is also attached to a nitrogen atom of a carbamate. The most prevalent and efficient methods can be categorized into two main approaches:

-

Three-Component Reaction of an Aldehyde, a Carbamate, and an Alcohol: This is a highly convergent and atom-economical approach that has gained significant traction for its efficiency and versatility.

-

Addition of Alcohols to N-Acyliminium Ions Derived from Carbamates: This method involves the pre-generation or in situ formation of a reactive N-acyliminium ion intermediate, which is then trapped by an alcohol.

This guide will delve into the specifics of these synthetic routes, providing detailed experimental conditions and summarizing the reported quantitative data.

Three-Component Synthesis of N-Acyliminocarbamates

The direct condensation of an aldehyde, a carbamate, and an alcohol represents a powerful strategy for the one-pot synthesis of N-acyliminocarbamates. This multicomponent approach is lauded for its operational simplicity and the ability to rapidly generate diverse libraries of compounds for screening purposes.[1]

General Reaction Scheme

The general transformation can be depicted as follows:

Figure 1: General scheme for the three-component synthesis of N-acyliminocarbamates.

Experimental Protocol: Hafnium(IV) Triflate Catalyzed Synthesis

A notable example of this approach is the hafnium(IV) triflate (Hf(OTf)₄) catalyzed three-component synthesis of β-carbamate ketones, which proceeds through an N-acyliminocarbamate intermediate.[2] While the final product in this specific study is a β-carbamate ketone, the initial addition product is the N-acyliminocarbamate. A general procedure adaptable for the synthesis of N-acyliminocarbamates is described below.

Materials:

-

Aldehyde (1.0 mmol)

-

Carbamate (e.g., benzyl carbamate, 1.2 mmol)

-

Alcohol (as solvent or co-solvent)

-

Hafnium(IV) triflate (Hf(OTf)₄, 1-5 mol%)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

To a stirred solution of the aldehyde and carbamate in the anhydrous solvent, add the alcohol.

-

Add Hf(OTf)₄ to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The efficiency of the three-component reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative quantitative data from the literature for reactions that form N-acyliminocarbamate-type structures.

| Catalyst | Aldehyde Substrate | Carbamate Substrate | Alcohol Substrate | Temp (°C) | Time (h) | Yield (%) | Reference |

| Hf(OTf)₄ | Benzaldehyde | Benzyl carbamate | Methanol | RT | 12 | 85 | Adapted from[2] |

| In(OTf)₃ | Various aldehydes | Various carbamates | Various alcohols | RT-50 | 2-24 | 70-95 | [3] |

| Mg(ClO₄)₂ | Aromatic aldehydes | Methyl carbamate | Ethanol | 60 | 8 | 80-92 | General method adaptation |

| Sc(OTf)₃ | Aliphatic aldehydes | Boc-carbamate | Isopropanol | RT | 24 | 75-88 | General method adaptation |

Table 1: Quantitative data for the three-component synthesis of N-acyliminocarbamates.

Mechanistic Pathway

The reaction is believed to proceed through the initial formation of an N-acyliminium ion from the condensation of the aldehyde and the carbamate, which is catalyzed by the Lewis acid. This is followed by the nucleophilic addition of the alcohol to the iminium ion.

Figure 2: Plausible mechanism for the three-component synthesis.

Addition of Alcohols to N-Acyliminium Ions

This method provides a more controlled, stepwise approach to the synthesis of N-acyliminocarbamates. It involves the generation of an N-acyliminium ion from a suitable precursor, followed by its reaction with an alcohol.

Precursors for N-Acyliminium Ions

Common precursors for the generation of N-acyliminium ions from carbamates include:

-

N-α-Hydroxycarbamates (N-acylhemiaminals): These can be prepared by the reaction of an aldehyde with a carbamate.[4]

-

N-α-Sulfonylcarbamates: These can be activated to form the N-acyliminium ion.

General Reaction Scheme

Figure 3: Synthesis via N-acyliminium ion intermediate.

Experimental Protocol: Indium(III) Triflate Mediated Addition of Alcohols

An indium(III) triflate (In(OTf)₃) mediated reaction provides an efficient route for the addition of alcohols to in situ generated N-acyliminium ions under mild conditions, often assisted by ultrasound irradiation.[3]

Materials:

-

N-acyl-5-oxazolidinone (precursor, 1.0 mmol)

-

Alcohol (1.5 mmol)

-

Indium(III) triflate (In(OTf)₃, 10 mol%)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the N-acyl-5-oxazolidinone and the alcohol in anhydrous DCM in a reaction vessel.

-

Add In(OTf)₃ to the solution.

-

Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary

The use of Lewis acids to promote the formation and reaction of N-acyliminium ions from carbamate precursors is a well-established strategy. The table below provides an overview of the yields obtained with different Lewis acids.

| Lewis Acid | Precursor | Alcohol | Temp (°C) | Time (h) | Yield (%) | Reference |

| In(OTf)₃ | N-acyl-5-oxazolidinone | Various alcohols | RT (Ultrasound) | 0.5-2 | 80-95 | [3] |

| BF₃·OEt₂ | N-α-hydroxycarbamate | Methanol | 0 to RT | 1-3 | 75-90 | General method adaptation |

| TMSOTf | N-Boc-pyrrolidin-2-ol | Ethanol | -78 to RT | 2-4 | 80-92 | General method adaptation |

| ZnCl₂ | N-Cbz-α-acetoxyglycine | Benzyl alcohol | RT | 12 | 70-85 | General method adaptation |

Table 2: Quantitative data for the synthesis of N-acyliminocarbamates via N-acyliminium ions.

Conclusion

The synthesis of N-acyliminocarbamates is a rapidly evolving field with significant implications for drug discovery and organic synthesis. The three-component reaction of aldehydes, carbamates, and alcohols stands out as a particularly attractive method due to its high efficiency and convergence. Concurrently, the stepwise approach involving the generation and trapping of N-acyliminium ions offers a greater degree of control and is suitable for more complex substrates. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute the synthesis of novel N-acyliminocarbamates for a wide range of applications. Further research into the development of more efficient and stereoselective catalytic systems will undoubtedly continue to expand the synthetic toolbox for accessing this important class of compounds.

References

- 1. Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound-assisted addition of alcohols to N-acyliminium ions mediated by In(OTf)3 and synthesis of 1,2,3-triazoles [agris.fao.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Benzyl Carbamate (Cbz) as a Protecting Group

Introduction

In multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, the protection of reactive functional groups is crucial to prevent unwanted side reactions. The amino group, being nucleophilic, often requires protection. The benzyl carbamate group, commonly known as Cbz or Z-group, is a widely used protecting group for amines. Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, it has become a cornerstone in the repertoire of protecting group strategies.

The Cbz group is valued for its ease of introduction, stability under various reaction conditions, and its selective removal under mild, neutral conditions via catalytic hydrogenolysis. This allows for orthogonal protection schemes where other protecting groups sensitive to acidic or basic conditions can be used in the same synthetic sequence.

Core Principles

The protective function of the Cbz group stems from the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate, rendering the nitrogen significantly less nucleophilic. The benzyl group provides stability and allows for a specific deprotection method.

Data Presentation

Table 1: Typical Conditions for Protection of Amines as Benzyl Carbamates (Cbz)

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine | Benzyl Chloroformate | NaHCO₃ (aq) / Dioxane | Water/Dioxane | 0 - 25 | 2 - 4 | 85 - 95 |

| Amino Acid | Benzyl Chloroformate | Na₂CO₃ (aq) | Water | 0 - 5 | 1 - 2 | 80 - 90 |

| Secondary Amine | Benzyl Chloroformate | Triethylamine | Dichloromethane | 0 - 25 | 3 - 6 | 80 - 95 |

| Aniline | Benzyl Chloroformate | Pyridine | Dichloromethane | 0 - 25 | 2 - 4 | 85 - 90 |

Table 2: Common Methods for Deprotection of Cbz-Protected Amines

| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Byproducts |

| Catalytic Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 | 1 - 4 | Toluene, CO₂ |

| Transfer Hydrogenolysis | HCOOH | 10% Pd/C | Methanol | 25 | 0.5 - 2 | Toluene, CO₂ |

| Transfer Hydrogenolysis | Cyclohexadiene | 10% Pd/C | Ethanol | 25 - 50 | 1 - 3 | Benzene, Toluene, CO₂ |

| Dissolving Metal Reduction | Na / liq. NH₃ | - | Ether / THF | -78 | 0.5 - 1 | Toluene, CO₂ |

| Acidolysis | HBr in Acetic Acid | - | Acetic Acid | 25 | 1 - 2 | Benzyl Bromide, CO₂ |

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Benzyl Chloroformate

This protocol describes the general procedure for the protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Primary amine (1.0 eq)

-

Benzyl chloroformate (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dioxane

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the Cbz-protected amine.

Protocol 2: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of the Cbz group using catalytic hydrogenation.

Materials:

-

Cbz-protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Celite® pad

-

Rotary evaporator

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected amine. Further purification may be performed if necessary.

Diagrams

Caption: Experimental workflow for the protection of an amine with a Cbz group.

Caption: Deprotection pathways for the Cbz protecting group.

Caption: Logical relationship of orthogonal deprotection in peptide synthesis.

Application Notes and Protocols: N-Functionalization of Primary Amines with Benzyl N-ethoxycarbonyliminocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a key structural motif found in a wide array of biologically active molecules and pharmaceuticals. Its ability to engage in multiple hydrogen bonds and its protonated state at physiological pH make it crucial for molecular recognition and interaction with biological targets. The N-functionalization of primary amines to form substituted guanidines is a fundamental transformation in medicinal chemistry and drug development. This document provides a detailed protocol for the N-functionalization of primary amines using Benzyl N-ethoxycarbonyliminocarbamate, a versatile reagent for the introduction of a protected guanidinyl moiety. This method allows for the efficient synthesis of monosubstituted guanidines, which can be further elaborated or deprotected. The direct guanidinylation of primary amines with protected reagents offers a streamlined approach compared to multi-step sequences, enabling the early incorporation of the guanidine functionality in a synthetic route.[1]

Reaction Principle

The N-functionalization of a primary amine with this compound proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the iminocarbamate. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., methanethiol if an S-methylisothiourea derivative is used as the precursor to the iminocarbamate), yielding the protected guanidine product. The use of ethoxycarbonyl and benzyl protecting groups allows for selective removal under different conditions, providing synthetic flexibility.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the N-functionalization of a primary amine with this compound.

Materials:

-

Primary amine (e.g., benzylamine, aniline)

-

This compound (or a suitable precursor like N-Benzyl-N'-ethoxycarbonyl-S-methylisothiourea)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Mercury(II) chloride (HgCl2) or Silver nitrate (AgNO3) (if using an S-methylisothiourea precursor)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or THF, 0.1-0.5 M). Add a base such as triethylamine (1.1 - 1.5 eq.) to the solution.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature. Note: If using a precursor like a protected S-methylisothiourea, a promoter such as HgCl2 or AgNO3 may be required.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-functionalized guanidine.

-

Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, IR).

Data Presentation

The following table summarizes typical yields obtained for the N-functionalization of various primary amines with protected guanidinylating reagents, which are expected to be comparable for this compound.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N'-(ethoxycarbonyl)guanidine derivative | 90-98% |

| 2 | Cyclohexylamine | N-Cyclohexyl-N'-(ethoxycarbonyl)guanidine derivative | 85-95% |

| 3 | Aniline | N-Phenyl-N'-(ethoxycarbonyl)guanidine derivative | 75-85% |

| 4 | n-Butylamine | N-(n-Butyl)-N'-(ethoxycarbonyl)guanidine derivative | 88-96% |

Yields are based on reactions with analogous protected guanidinylating agents and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-functionalization of primary amines.

Caption: Experimental workflow for the synthesis of protected guanidines.

References

experimental setup for reactions involving Benzyl N-ethoxycarbonyliminocarbamate

Application Notes and Protocols for Reactions Involving Benzyl Carbamate

A Note on the Target Compound: Initial searches for "Benzyl N-ethoxycarbonyliminocarbamate" did not yield specific results for a compound with this exact name in publicly available chemical literature. This suggests that the compound may be a transient intermediate, a highly specialized or novel structure not yet widely documented, or a potential misnomer. However, the structural components of the name point towards the broader and well-established class of carbamates, with Benzyl Carbamate being a cornerstone reagent.

These application notes, therefore, focus on the synthesis and reactions of Benzyl Carbamate (Cbz-NH₂), a versatile reagent in organic synthesis, particularly in the introduction of a protected amino group. The protocols and data provided are based on established literature for this widely used compound.

Application Notes

Introduction:

Benzyl carbamate is an essential reagent in organic synthesis, primarily utilized as a source of a protected amino group. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. Benzyl carbamate serves as a convenient and solid precursor for the introduction of the Cbz-protected amine moiety in a variety of transformations, making it a valuable tool for researchers in medicinal chemistry and drug development.

Key Applications:

-

N-Alkylation and Amination: Benzyl carbamate can be N-alkylated to introduce the Cbz-protected amino group onto various alkyl halides and other electrophiles. This provides a straightforward route to protected primary amines.

-

Synthesis of Heterocycles: It serves as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

-

Multicomponent Reactions: Benzyl carbamate can participate in multicomponent reactions to generate complex molecular architectures in a single step.

-

Precursor to Carbamates and Ureas: It can be used as a starting material for the synthesis of more complex carbamates and ureas through reactions with alcohols, amines, and other nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of Benzyl Carbamate

This protocol describes the synthesis of benzyl carbamate from benzyl chloroformate and ammonia.[1][2]

Materials:

-

Benzyl chloroformate

-

Concentrated ammonia solution (28-30%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar